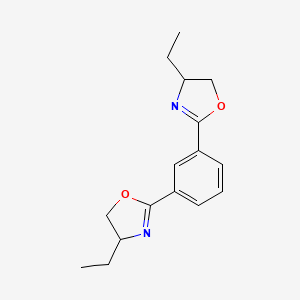![molecular formula C30H26CuN2O2 B15207146 copper;4-methyl-2-[N-[2-[[(5-methyl-2-oxidophenyl)-phenylmethylidene]amino]ethyl]-C-phenylcarbonimidoyl]phenolate](/img/structure/B15207146.png)
copper;4-methyl-2-[N-[2-[[(5-methyl-2-oxidophenyl)-phenylmethylidene]amino]ethyl]-C-phenylcarbonimidoyl]phenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,2’-[1,2-ethanediylbis[nitrilo(phenylmethylidyne)]]bis[4-methyl-, copper complex is a coordination compound that features a copper ion coordinated to a ligand derived from phenol and ethylenediamine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[1,2-ethanediylbis[nitrilo(phenylmethylidyne)]]bis[4-methyl-, copper complex typically involves the reaction of copper salts with the ligand precursor. The ligand precursor is synthesized by the condensation of salicylaldehyde derivatives with ethylenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,2’-[1,2-ethanediylbis[nitrilo(phenylmethylidyne)]]bis[4-methyl-, copper complex undergoes various chemical reactions, including:
Oxidation: The copper center can undergo oxidation-reduction reactions, making it useful in catalytic processes.
Substitution: The phenolic and imine groups can participate in substitution reactions, allowing for the modification of the ligand structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent decomposition of the complex .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized forms of the ligand, while substitution reactions can introduce new functional groups into the ligand structure .
Applications De Recherche Scientifique
Phenol, 2,2’-[1,2-ethanediylbis[nitrilo(phenylmethylidyne)]]bis[4-methyl-, copper complex has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Biological Studies: Research is ongoing to explore its potential as an antimicrobial agent and its interactions with biological molecules
Mécanisme D'action
The mechanism of action of Phenol, 2,2’-[1,2-ethanediylbis[nitrilo(phenylmethylidyne)]]bis[4-methyl-, copper complex involves the coordination of the copper ion to the ligand, which stabilizes the complex and allows it to participate in various chemical reactions. The copper center can undergo redox reactions, facilitating catalytic processes. The phenolic and imine groups in the ligand also play a role in the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2,2’-[1,2-ethanediylbis[nitrilo(phenylmethylidyne)]]bis-: This compound lacks the copper ion but has a similar ligand structure.
Salicylaldehyde Ethylenediamine Complexes: These complexes feature different metal ions coordinated to a similar ligand structure
Uniqueness
The presence of the copper ion in Phenol, 2,2’-[1,2-ethanediylbis[nitrilo(phenylmethylidyne)]]bis[4-methyl-, copper complex imparts unique catalytic properties and reactivity compared to similar compounds. This makes it particularly valuable in catalytic applications and material science research .
Propriétés
Formule moléculaire |
C30H26CuN2O2 |
|---|---|
Poids moléculaire |
510.1 g/mol |
Nom IUPAC |
copper;4-methyl-2-[N-[2-[[(5-methyl-2-oxidophenyl)-phenylmethylidene]amino]ethyl]-C-phenylcarbonimidoyl]phenolate |
InChI |
InChI=1S/C30H28N2O2.Cu/c1-21-13-15-27(33)25(19-21)29(23-9-5-3-6-10-23)31-17-18-32-30(24-11-7-4-8-12-24)26-20-22(2)14-16-28(26)34;/h3-16,19-20,33-34H,17-18H2,1-2H3;/q;+2/p-2 |
Clé InChI |
FFXUDRMFXOTTAJ-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=C(C=C1)[O-])C(=NCCN=C(C2=CC=CC=C2)C3=C(C=CC(=C3)C)[O-])C4=CC=CC=C4.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Difluoromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15207072.png)
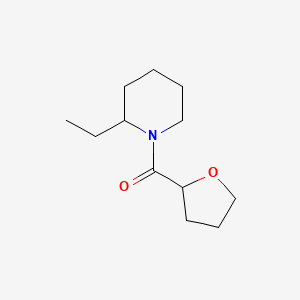
![2-(Carboxy(hydroxy)methyl)-7-mercaptobenzo[d]oxazole](/img/structure/B15207088.png)
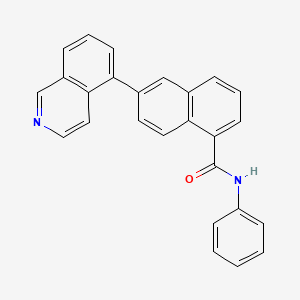

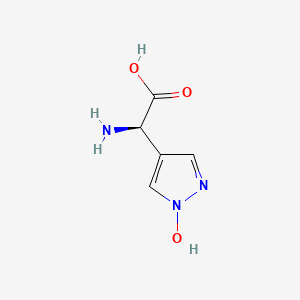

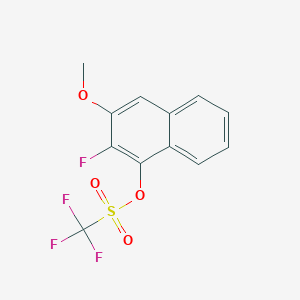
![(2-Aminobenzo[d]oxazol-5-yl)methanol](/img/structure/B15207112.png)


![4-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15207132.png)
![2-(Difluoromethoxy)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B15207134.png)
